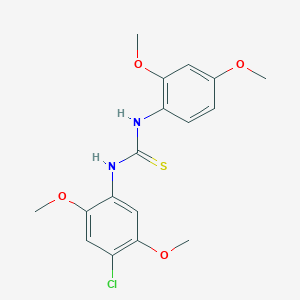
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea, commonly known as CDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Aplicaciones Científicas De Investigación
CDT has been extensively studied for its potential applications in scientific research. It has been investigated as a potential anticancer agent, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. CDT has also been investigated for its potential applications in neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, CDT has been investigated for its potential applications in infectious diseases, as it has been shown to inhibit the replication of human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of CDT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CDT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CDT has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, CDT has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
CDT has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer activity. CDT has also been shown to inhibit the aggregation of amyloid beta peptides, which may contribute to its potential applications in neurodegenerative diseases. Additionally, CDT has been shown to inhibit the replication of HIV, which may contribute to its potential applications in infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail. However, CDT also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its potential applications in some experiments. Additionally, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the study of CDT. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and derivatives of CDT may enhance its potential applications in scientific research.
Métodos De Síntesis
CDT can be synthesized through various methods, including the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4-dimethoxybenzaldehyde and ammonium thiocyanate in ethanol. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity of the synthesized CDT can be confirmed through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
Fórmula molecular |
C17H19ClN2O4S |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O4S/c1-21-10-5-6-12(15(7-10)23-3)19-17(25)20-13-9-14(22-2)11(18)8-16(13)24-4/h5-9H,1-4H3,(H2,19,20,25) |
Clave InChI |
OMPZFESGQVMCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)



![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)


![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)

